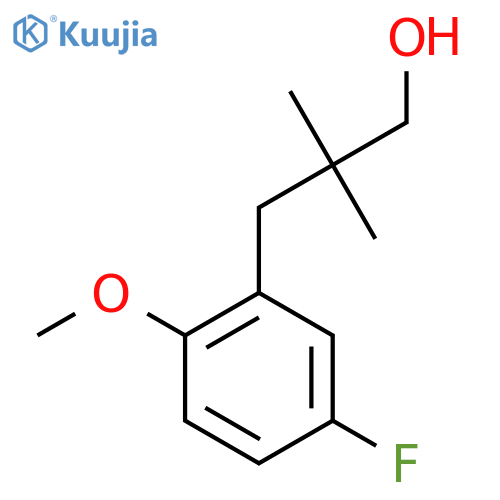Cas no 1268104-31-9 (3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylpropan-1-ol)

1268104-31-9 structure
商品名:3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylpropan-1-ol
3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylpropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylpropan-1-ol
- EN300-1829075
- 1268104-31-9
-
- インチ: 1S/C12H17FO2/c1-12(2,8-14)7-9-6-10(13)4-5-11(9)15-3/h4-6,14H,7-8H2,1-3H3
- InChIKey: HNIQIFXXRFDBKN-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=C(C=1)CC(C)(C)CO)OC
計算された属性
- せいみつぶんしりょう: 212.12125794g/mol
- どういたいしつりょう: 212.12125794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 29.5Ų
3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylpropan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1829075-1.0g |
3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylpropan-1-ol |
1268104-31-9 | 1g |
$943.0 | 2023-06-01 | ||
| Enamine | EN300-1829075-5.0g |
3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylpropan-1-ol |
1268104-31-9 | 5g |
$2732.0 | 2023-06-01 | ||
| Enamine | EN300-1829075-5g |
3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylpropan-1-ol |
1268104-31-9 | 5g |
$2858.0 | 2023-09-19 | ||
| Enamine | EN300-1829075-0.5g |
3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylpropan-1-ol |
1268104-31-9 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1829075-2.5g |
3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylpropan-1-ol |
1268104-31-9 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1829075-10.0g |
3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylpropan-1-ol |
1268104-31-9 | 10g |
$4052.0 | 2023-06-01 | ||
| Enamine | EN300-1829075-10g |
3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylpropan-1-ol |
1268104-31-9 | 10g |
$4236.0 | 2023-09-19 | ||
| Enamine | EN300-1829075-0.25g |
3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylpropan-1-ol |
1268104-31-9 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1829075-0.05g |
3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylpropan-1-ol |
1268104-31-9 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1829075-0.1g |
3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylpropan-1-ol |
1268104-31-9 | 0.1g |
$867.0 | 2023-09-19 |
3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylpropan-1-ol 関連文献
-
1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
1268104-31-9 (3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylpropan-1-ol) 関連製品
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 2039-76-1(3-Acetylphenanthrene)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 55290-64-7(Dimethipin)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 81216-14-0(7-bromohept-1-yne)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
